

An In-depth Technical Guide to N-(phenoxyacetyl)glycine

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Compound of Interest

Compound Name: *N*-(phenoxyacetyl)glycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **N-(phenoxyacetyl)glycine**, a molecule of interest in chemical and pharmaceutical research. The information is presented to be a valuable resource for professionals in drug development and related scientific fields.

Molecular Structure and Identifiers

N-(phenoxyacetyl)glycine, also known as 2-(phenoxyacetamido)acetic acid, is a derivative of the simplest amino acid, glycine. The core structure features a glycine molecule where one of the amino group's hydrogen atoms is replaced by a phenoxyacetyl group.

Table 1: Molecular Identifiers for **N-(phenoxyacetyl)glycine**

Identifier	Value
IUPAC Name	2-(phenoxyacetamido)acetic acid
CAS Number	14231-45-9[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ [1]
Molecular Weight	209.20 g/mol [1]
InChI Key	MYTAKEVMLYCYIE-UHFFFAOYSA-N
SMILES	O=C(O)CNC(=O)COc1ccccc1

Physicochemical Properties

While extensive experimental data for **N-(phenoxyacetyl)glycine** is not readily available in public databases, its structural motifs suggest it is a solid at room temperature with some degree of solubility in polar organic solvents. Further experimental characterization is required to fully elucidate its physicochemical profile.

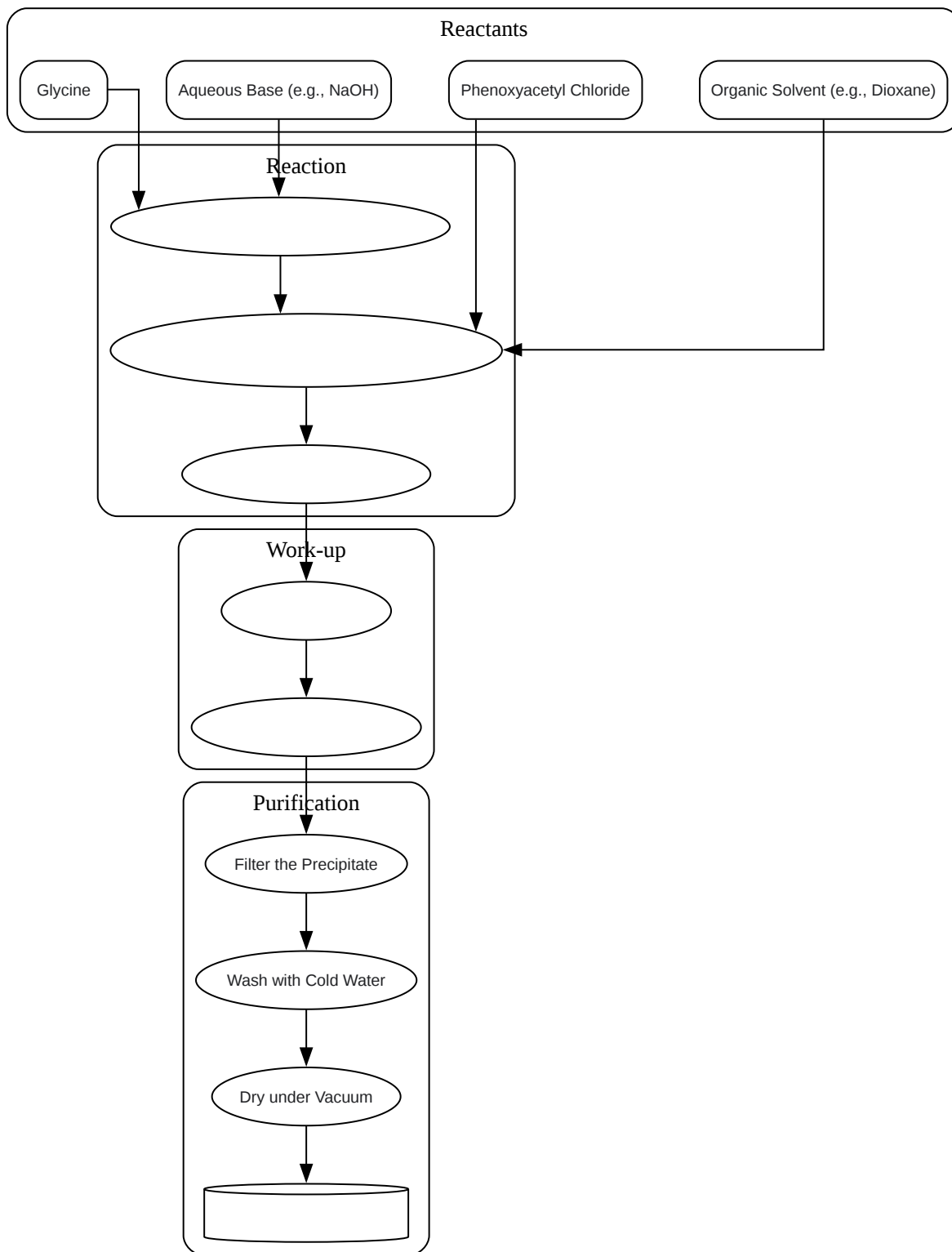
Synthesis of N-(phenoxyacetyl)glycine

A detailed, peer-reviewed experimental protocol for the synthesis of **N-(phenoxyacetyl)glycine** is not explicitly available. However, based on established methods for the synthesis of N-acylated amino acids, a plausible synthetic route can be proposed. This would likely involve the acylation of glycine with phenoxyacetyl chloride under basic conditions.

Proposed Experimental Protocol: Synthesis via Acylation

This proposed protocol is based on general methods for N-acylation of amino acids and would require optimization for this specific transformation.

Workflow for the Proposed Synthesis of **N-(phenoxyacetyl)glycine**



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Caption: Proposed workflow for the synthesis of **N-(phenoxyacetyl)glycine**.

Materials:

- Glycine
- Sodium hydroxide (or another suitable base)
- Phenoxyacetyl chloride
- Dioxane (or another suitable water-miscible organic solvent)
- Hydrochloric acid (concentrated)
- Distilled water

Procedure:

- Dissolve glycine in an aqueous solution of sodium hydroxide at 0-5 °C.
- Slowly and simultaneously, add a solution of phenoxyacetyl chloride in dioxane and an additional equivalent of aqueous sodium hydroxide to the glycine solution, maintaining the temperature at 0-5 °C and the pH in the alkaline range.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.
- The resulting precipitate of **N-(phenoxyacetyl)glycine** can be collected by filtration.
- Wash the crude product with cold water to remove inorganic salts.
- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
- Dry the purified product under vacuum.

Spectroscopic Characterization

Specific experimental spectroscopic data for **N-(phenoxyacetyl)glycine** is not widely available in public repositories. The following tables outline the expected signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted ^1H NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.0	d	2H	-NH-CH ₂ -COOH
~ 4.6	s	2H	-O-CH ₂ -CO-
~ 6.9-7.0	m	3H	Ar-H (ortho and para)
~ 7.2-7.3	m	2H	Ar-H (meta)
~ 8.2	t	1H	-NH-
~ 10-12	br s	1H	-COOH

Table 3: Predicted ^{13}C NMR Spectral Data for **N-(phenoxyacetyl)glycine**

Chemical Shift (ppm)	Assignment
~ 41	-NH-CH ₂ -COOH
~ 67	-O-CH ₂ -CO-
~ 114	Ar-C (ortho)
~ 121	Ar-C (para)
~ 129	Ar-C (meta)
~ 158	Ar-C-O
~ 169	-NH-C=O
~ 171	-COOH

Table 4: Predicted Key IR Absorption Bands for **N-(phenoxyacetyl)glycine**

Wavenumber (cm ⁻¹)	Functional Group
3300-2500	O-H stretch (carboxylic acid)
~ 3300	N-H stretch (amide)
~ 1720	C=O stretch (carboxylic acid)
~ 1650	C=O stretch (amide I)
~ 1550	N-H bend (amide II)
~ 1240	C-O-C stretch (aryl ether)

Mass Spectrometry:

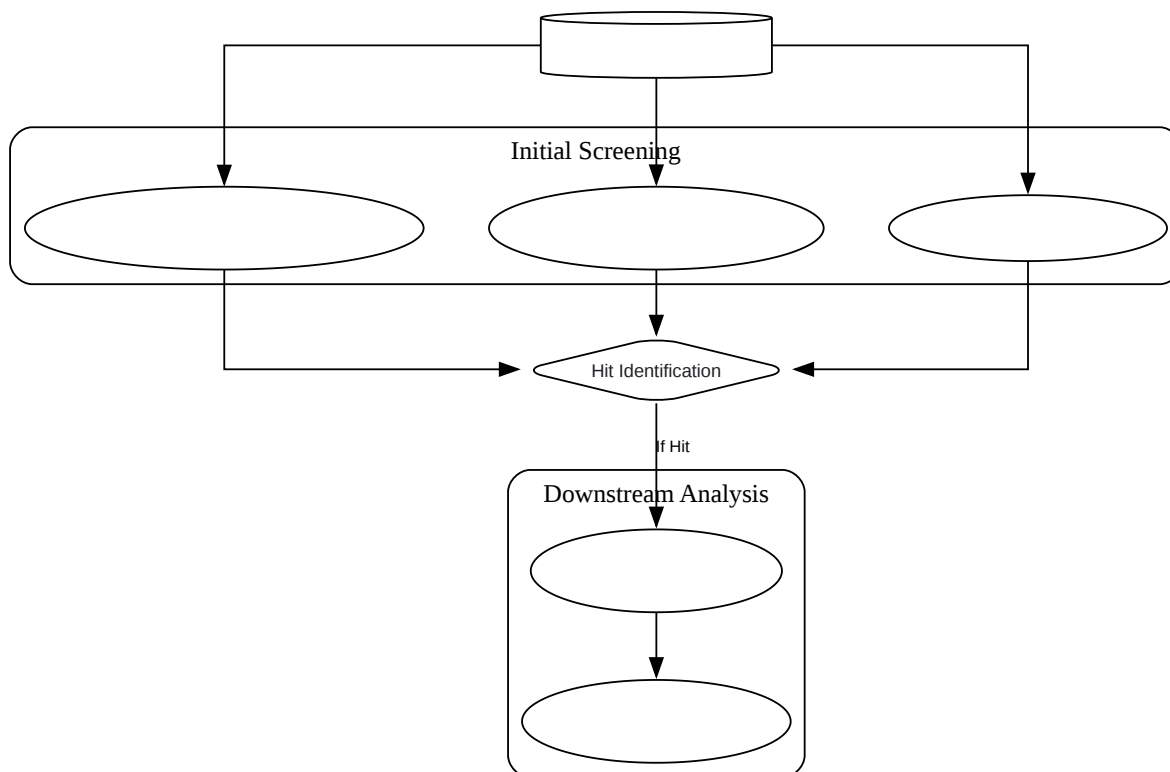
- Expected [M-H]⁻: 208.05 m/z
- Expected [M+H]⁺: 210.07 m/z

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or implication of **N-(phenoxyacetyl)glycine** in any signaling pathways. Research into various derivatives of phenoxyacetic acid has explored their potential as anti-inflammatory, antibacterial, and antifungal agents.[2] This suggests that **N-(phenoxyacetyl)glycine** could be a candidate for biological screening in these and other therapeutic areas.

Given its structural similarity to other biologically active glycine conjugates, a hypothetical screening workflow could be envisioned to explore its potential effects.

Workflow for Biological Screening of **N-(phenoxyacetyl)glycine**



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Caption: A hypothetical workflow for the biological evaluation of **N-(phenoxyacetyl)glycine**.

This guide serves as a foundational resource for **N-(phenoxyacetyl)glycine**. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

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References

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